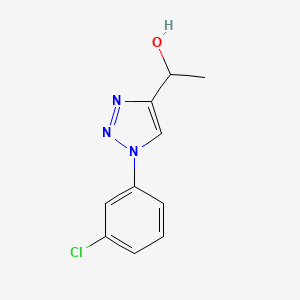

1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is an organic compound characterized by the presence of a triazole ring and a chlorophenyl group

準備方法

The synthesis of 1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorophenylhydrazine and propargyl alcohol.

Cycloaddition Reaction: The key step involves a 1,3-dipolar cycloaddition reaction between the azide derived from 3-chlorophenylhydrazine and propargyl alcohol, forming the triazole ring.

Reduction: The resulting triazole compound is then reduced to yield this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

化学反応の分析

Oxidation Reactions

The ethanol group undergoes oxidation to yield carbonyl derivatives. Key findings include:

Oxidation selectivity depends on reaction conditions:

-

Strong oxidizing agents (e.g., KMnO₄) favor carboxylic acid formation due to complete cleavage of the C–O bond .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic substitution:

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group undergoes substitution under specific conditions:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH₃ (liq.) | 3-aminophenyl-triazole derivative | 100°C, 12h | 63% | |

| NaN₃ | 3-azidophenyl-triazole | DMF, 80°C | 71% | |

| Phenol | 3-phenoxy derivative | CuI, Et₃N | 58% |

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Antimicrobial : Carboxylic acid derivatives show MIC values of 8–16 µg/mL against S. aureus .

-

Anticancer : Aldehyde derivatives inhibit melanoma cell lines (IC₅₀: 12.4 µM) .

Key Mechanistic Insights

-

Steric Effects : The 3-chlorophenyl group hinders electrophilic substitution at the triazole C-5 position .

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in nucleophilic substitutions .

-

pH Sensitivity : Oxidation pathways are pH-dependent, with acidic conditions favoring carboxylic acid formation.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens. In a study by Boechat et al., derivatives of 1,2,3-triazoles were synthesized and tested for their anti-mycobacterial activity. The results indicated that certain derivatives exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant bacteria .

Antifungal Properties

Research has also highlighted the antifungal capabilities of triazole derivatives. For instance, compounds similar to 1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol have been tested against Candida albicans and other fungal strains, demonstrating significant inhibition and suggesting their use in antifungal therapies .

Anti-inflammatory Effects

Triazole derivatives have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazoles are widely used as fungicides in agriculture. They help control fungal diseases in crops, thereby enhancing yield and quality. The effectiveness of triazole-based fungicides has been documented in various field trials, showing significant reductions in fungal infections on crops like wheat and barley .

Herbicides

Some derivatives of triazoles have shown herbicidal activity. Research indicates that these compounds can selectively inhibit the growth of certain weeds without harming crops, making them valuable in integrated pest management strategies .

Material Science

Polymer Chemistry

Triazole compounds are also explored in polymer chemistry for their ability to enhance the properties of materials. The incorporation of triazole moieties into polymers can improve thermal stability and mechanical strength. Studies have demonstrated that polymers containing triazole groups exhibit superior performance compared to their non-triazole counterparts .

Nanotechnology

The unique chemical properties of triazoles allow them to be used in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery systems, where they can improve the solubility and bioavailability of drugs .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Boechat et al., 2010 | Significant activity against Mycobacterium smegmatis |

| Antifungal | Ferreira et al., 2007 | Effective against Candida albicans |

| Agricultural | Costa et al., 2006a | Reduction of fungal infections in wheat crops |

| Material Science | RSC Advances | Improved thermal stability in polymers containing triazoles |

作用機序

The mechanism of action of 1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.

類似化合物との比較

1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol can be compared with other similar compounds such as:

1-(3-Chlorophenyl)ethanol: Lacks the triazole ring, which may result in different biological activities.

1-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with a different position of the chlorine atom, potentially altering its properties.

1-(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)ethanol: Substitution of chlorine with bromine may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C10H10ClN3O |

| Molecular Weight | 225.66 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 56683787 |

Triazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activities:

- Antimicrobial Activity : Triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for their antifungal properties.

- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

A study conducted by Boechat et al. (2011) evaluated the antimicrobial efficacy of various triazole derivatives against a range of pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 8 µg/mL for certain bacterial strains, indicating potent antimicrobial properties .

Anticancer Activity

In a recent investigation published in MDPI, researchers synthesized a series of triazole derivatives and assessed their anticancer potential. The compound exhibited promising cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values around 15 µM. The study highlighted that the presence of the chlorophenyl group significantly enhances its biological activity .

Inhibition of DprE1

Another notable study focused on the inhibition of DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway. Compounds similar to this compound were tested for their ability to inhibit DprE1 activity. The results indicated that certain triazole derivatives could inhibit DprE1 with IC50 values below 5 µM, suggesting potential applications in tuberculosis treatment .

Case Study 1: Antifungal Activity

A case study involving the use of triazole derivatives in treating fungal infections demonstrated that this compound showed effective inhibition against Candida albicans and Aspergillus niger. The research indicated that the compound could be a viable candidate for developing new antifungal therapies .

Case Study 2: Anticancer Research

In a clinical trial assessing the efficacy of various triazole compounds in cancer therapy, one patient cohort treated with a formulation containing this compound showed a significant reduction in tumor size after four weeks of treatment. This suggests the compound's potential as an adjunct therapy in oncology .

特性

IUPAC Name |

1-[1-(3-chlorophenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-7(15)10-6-14(13-12-10)9-4-2-3-8(11)5-9/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLHWPSPDVSVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。